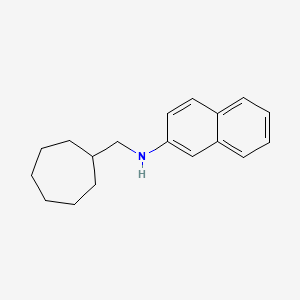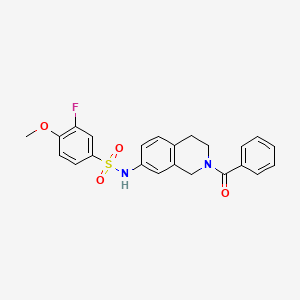![molecular formula C15H14Cl2O3S B2657605 1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol CAS No. 477867-77-9](/img/structure/B2657605.png)
1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol (DMPE) is a compound of interest in the field of organic chemistry. It is a derivative of phenol, which is an aromatic organic compound that is widely used in the production of various chemicals, pharmaceuticals, and dyes. DMPE has multiple uses in the laboratory and has been studied for its potential in the development of drugs and other products. In
Aplicaciones Científicas De Investigación
Metabolism and Environmental Distribution
Methyl Sulfone Metabolites of Polychlorinated Biphenyls (PCBs) and DDE in Human Tissues : Studies have analyzed methylsulfonyl metabolites (MeSO2) of chlorinated biphenyls and DDE in various human tissues, indicating the bioaccumulation and distribution patterns of these compounds. The liver showed the highest concentration of MeSO2-CBs compared to other tissues like lung, adipose tissue, and brain. This research suggests differences in the distribution patterns of MeSO2-CBs and MeSO2-DDE in humans compared to other mammals, highlighting the need for understanding the environmental and health impacts of chlorinated compounds (Chu et al., 2003).
Exposure to PCB and DDE Methyl Sulfone Metabolites : Another study focused on the exposure to MeSO2 metabolites of PCB and DDE in serum samples from pregnant women and cord blood samples. This research provides insights into maternal sulfone levels, patterns, and the transplacental transfer of these metabolites, highlighting the environmental exposure and potential risks associated with these chlorinated compounds (Linderholm et al., 2007).
Ethanol and Drug Interactions
- Low-dose Ethanol and Sulfonylurea-induced Hypoglycemia : Research has also explored the interaction between ethanol and sulfonylureas, a class of drugs used in diabetes management. A study demonstrated that low doses of ethanol could predispose elderly patients with type 2 diabetes to low blood glucose levels during a short-term fast, suggesting ethanol's influence on the metabolism and efficacy of sulfonylurea medications (Burge et al., 1999).
Detection and Analysis of Metabolites
- Identification of Chlorphenoxamine Metabolites : The identification and analysis of various metabolites in human urine after administration of chlorphenoxamine highlight the methodologies and challenges associated with detecting and understanding the metabolism of complex organic compounds. Such studies are crucial for drug development, toxicology, and environmental health research (Goenechea et al., 1987).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(4-methylphenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-10-2-5-12(6-3-10)21(19,20)9-15(18)11-4-7-13(16)14(17)8-11/h2-8,15,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLDIYDHPHPXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2657522.png)
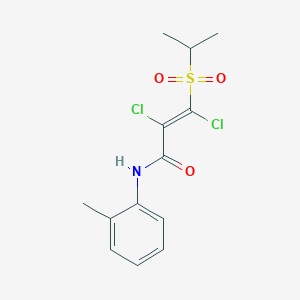
![1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2657528.png)
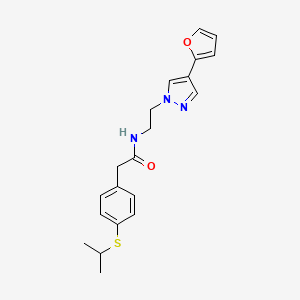
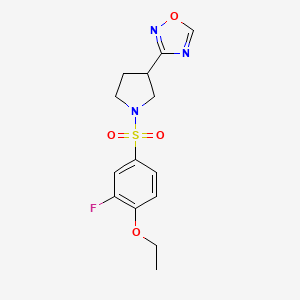
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide](/img/structure/B2657533.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide](/img/structure/B2657534.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2657535.png)
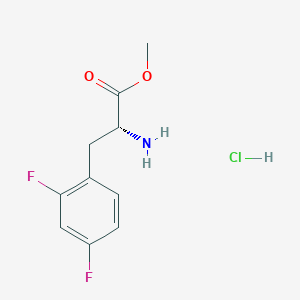
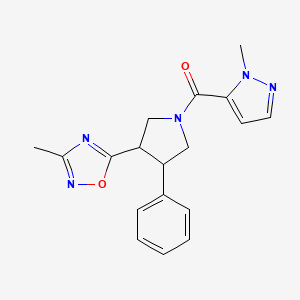

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657543.png)
